molecular formula C23H24ClN5O B4574422 N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine

N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine

Cat. No.: B4574422
M. Wt: 421.9 g/mol
InChI Key: XQPZUGBRDVZFDJ-UHFFFAOYSA-N
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Description

N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine is a useful research compound. Its molecular formula is C23H24ClN5O and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.1669381 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structure Analysis

Research on compounds with similar structures highlights the importance of crystallography for understanding molecular configurations and interactions. For instance, the synthesis of related pyrazole and imidazole derivatives, where single-crystal X-ray analysis confirmed structure determinations, emphasizes the role of crystallography in identifying regioisomers and understanding molecular conformations (Kumarasinghe, Hruby, & Nichol, 2009).

Antimicrobial and Anti-inflammatory Research

Compounds bearing pyrazole, isoxazole, or imidazole rings have been evaluated for their antimicrobial and anti-inflammatory properties. A study involving the synthesis of novel pyrazole derivatives and their evaluation against bacterial and fungal strains demonstrated potential antimicrobial activity (Kendre, Landge, & Bhusare, 2015). This suggests that compounds with similar structures could be explored for their antimicrobial efficacy.

Anticonvulsant Activity

Research into the anticonvulsant properties of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including those with methoxyl, methyl, nitro, and chloro substituents, indicates that specific structural modifications can enhance anticonvulsant activity (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002). This points to the potential of structurally similar compounds for neurological applications.

Molecular Docking Studies

Molecular docking studies of compounds with related structures, such as those incorporating pyrazole, imidazole, and thiazole rings, have been conducted to predict interactions with biological targets. These studies aim to understand the binding efficiencies and potential biological activities of the compounds, offering insights into their use as anticancer or antimicrobial agents (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]methyl]-3-imidazol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O/c1-30-20-9-7-19(8-10-20)29-16-18(15-25-11-4-13-28-14-12-26-17-28)23(27-29)21-5-2-3-6-22(21)24/h2-3,5-10,12,14,16-17,25H,4,11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPZUGBRDVZFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC=C3Cl)CNCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine
Reactant of Route 2
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N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine
Reactant of Route 3
Reactant of Route 3
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine
Reactant of Route 4
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine
Reactant of Route 5
Reactant of Route 5
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine
Reactant of Route 6
Reactant of Route 6
N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine

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